4-(2-Chloro-2-fluoroethyl)-1,1'-biphenyl
Description
4-(2-Chloro-2-fluoroethyl)-1,1'-biphenyl is a halogenated biphenyl derivative featuring a chloro-fluoroethyl substituent at the para position of one phenyl ring. This compound’s structure combines the biphenyl backbone’s aromaticity with the electronic and steric effects of vicinal chlorine and fluorine atoms on an ethyl chain.
Properties
CAS No. |
123133-15-3 |
|---|---|
Molecular Formula |
C14H12ClF |
Molecular Weight |
234.69 g/mol |
IUPAC Name |
1-(2-chloro-2-fluoroethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H12ClF/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 |
InChI Key |
XQCREYOHZPFFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-chloro-2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The biphenyl core can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out under reflux conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield biphenyl derivatives with different substituents, while oxidation reactions may yield biphenyl derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of biphenyl derivatives with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 4-(2-Chloro-2-fluoroethyl)-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects, synthesis, and functional properties.
Structural and Substituent Differences
Key Observations :
- Electronic Effects : The vicinal Cl/F on the ethyl chain in the target compound introduces a unique electronic profile, combining Cl’s polarizability with F’s high electronegativity. This differs from analogs like 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl, where CF₃ exerts stronger electron-withdrawing effects .
Reactivity Differences :
- The vicinal Cl/F on the ethyl chain may undergo elimination to form vinyl halides under basic conditions, a pathway less common in mono-halogenated analogs.
- Compared to trifluoromethyl groups (), the chloro-fluoroethyl substituent offers more opportunities for functionalization due to Cl’s higher reactivity in substitution reactions.
Physical and Functional Properties
Functional Insights :
- Optoelectronics : Fluorinated biphenyls like FDPAVBi exhibit blue-shifted fluorescence and high quantum yields due to fluorine’s electron-withdrawing effects . The target compound may similarly serve as a blue emitter in OLEDs.
- Thermal Behavior: The chloro-fluoroethyl group likely improves thermal stability compared to non-halogenated ethyl analogs but less so than CF₃ derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
